

3-Fluoroaniline spectroscopic data interpretation (¹H NMR, ¹³C NMR, IR, MS)

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Compound of Interest		
Compound Name:	3-Fluoroaniline	
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Spectroscopic Data Interpretation of 3-Fluoroaniline: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-fluoroaniline** (CAS No: 372-19-0), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-fluoroaniline**.

Table 1: ¹H NMR Spectroscopic Data for **3-Fluoroaniline**[3]



Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
H-5	7.036	dddd	J(H5,F) = 6.7, $J(H5,H6) = 8.2,$ $J(H5,H4) = 8.0,$ $J(H5,H2) = 0.4$
H-6	6.413	dddd	J(H6,F) = 8.8, J(H6,H5) = 8.2, J(H6,H2) = 1.0, J(H6,H4) = 2.4
H-4	6.366	dddd	J(H4,H5) = 8.0, J(H4,H2) = 2.2, J(H4,H6) = 2.4
H-2	6.311	dddd	J(H2,F) = 11.0, J(H2,H4) = 2.2, J(H2,H6) = 1.0, J(H2,H5) = 0.4
-NH ₂	3.72	s (broad)	

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for **3-Fluoroaniline**

Assignment	Chemical Shift (δ) ppm
C-3	164.0 (d, ¹JC-F = 242.0 Hz)
C-1	148.1 (d, ³ JC-F = 10.0 Hz)
C-5	130.4 (d, ³ JC-F = 9.0 Hz)
C-6	110.0 (d, ⁴ JC-F = 2.0 Hz)
C-2	106.1 (d, ² JC-F = 21.0 Hz)
C-4	102.8 (d, ² JC-F = 25.0 Hz)



Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Data for 3-Fluoroaniline

**Wavenumber (cm ⁻¹) **	Functional Group Assignment	Vibration Mode
3440 - 3360	N-H	Asymmetric & Symmetric Stretch
1620	N-H	Scissoring (Bending)
1590, 1490	C=C	Aromatic Ring Stretch
1280	C-N	Aromatic Amine Stretch
1210	C-F	Stretch
910 - 665	N-H	Wagging

Table 4: Mass Spectrometry (MS) Data for **3-Fluoroaniline**[4]

m/z	Interpretation
111	Molecular Ion [M]+
84	[M - HCN]+
58	

Ionization Method: Electron Ionization (EI)

Detailed Spectroscopic Interpretation ¹H NMR Spectrum

The ¹H NMR spectrum of **3-fluoroaniline** shows four distinct signals in the aromatic region and a broad singlet for the amine protons. The aromatic protons are split by each other and by the fluorine atom. The proton ortho to the fluorine (H-2) and the proton para to the fluorine (H-4) are shifted upfield due to the electron-donating effect of the amino group. The coupling



constants provide valuable information about the relative positions of the protons and the fluorine atom.

¹³C NMR Spectrum

The ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the aromatic ring. The carbon atom attached to the fluorine (C-3) shows a large coupling constant (¹JC-F), which is characteristic of a direct C-F bond. The other carbon atoms also exhibit smaller C-F coupling constants over two, three, and four bonds, which aids in their assignment.

Infrared (IR) Spectrum

The IR spectrum of **3-fluoroaniline** confirms the presence of the primary amine and the fluoroaromatic structure. The two bands in the 3440-3360 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[5][6][7] The N-H bending vibration is observed around 1620 cm⁻¹.[5] The strong absorption at 1280 cm⁻¹ is attributed to the C-N stretching of the aromatic amine, and the band at 1210 cm⁻¹ is indicative of the C-F stretch. The characteristic aromatic C=C stretching vibrations are also present.

Mass Spectrum

The mass spectrum of **3-fluoroaniline** shows a molecular ion peak at m/z 111, which corresponds to its molecular weight.[4] The fragmentation pattern provides further structural information. The loss of HCN (27 amu) to give a fragment at m/z 84 is a common fragmentation pathway for anilines.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-fluoroaniline** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

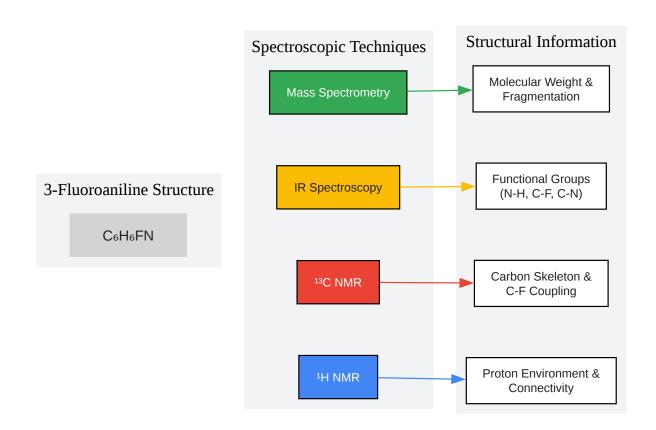


The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small drop of liquid **3-fluoroaniline** is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio.

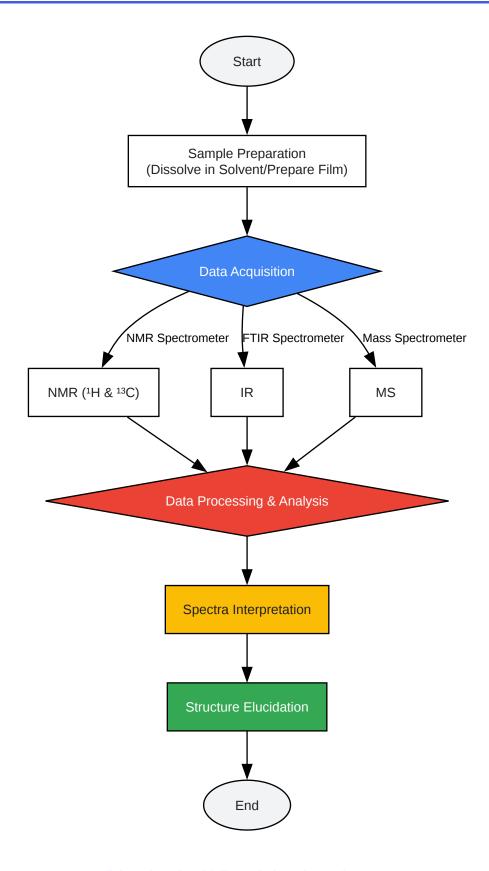
Visualizations



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Caption: Spectroscopic techniques and the structural information they provide for **3-fluoroaniline**.





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Caption: General experimental workflow for spectroscopic analysis of **3-fluoroaniline**.



Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complete spectroscopic profile of **3-fluoroaniline**. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its chemical structure. This guide serves as a valuable resource for the interpretation of the spectroscopic data of this important chemical intermediate.

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